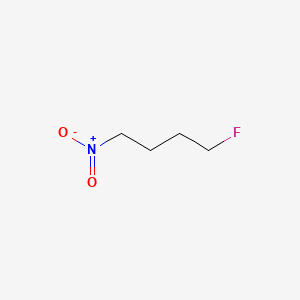

Butane, 4-fluoro-1-nitro-

Description

Butane, 4-fluoro-1-nitro- (C₄H₈FNO₂) is an aliphatic compound featuring a four-carbon chain substituted with a fluorine atom at the terminal (C4) position and a nitro group (-NO₂) at the first carbon (C1). This structure combines the electron-withdrawing effects of both substituents, influencing its polarity, reactivity, and physical properties. The presence of fluorine enhances thermal stability and lipophilicity, while the nitro group may contribute to oxidative reactivity or explosive tendencies depending on molecular context .

Properties

CAS No. |

372-82-7 |

|---|---|

Molecular Formula |

C4H8FNO2 |

Molecular Weight |

121.11 g/mol |

IUPAC Name |

1-fluoro-4-nitrobutane |

InChI |

InChI=1S/C4H8FNO2/c5-3-1-2-4-6(7)8/h1-4H2 |

InChI Key |

KAWJTSCSPSPVND-UHFFFAOYSA-N |

Canonical SMILES |

C(CCF)C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

1-Fluoro-4-nitrobutane can be synthesized through several methods:

Nitration of Fluorobutane: One common method involves the nitration of 1-fluorobutane using nitric acid. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the selective formation of the nitro compound.

Fluorination of Nitrobutane: Another approach is the fluorination of 1-nitrobutane using a fluorinating agent such as hydrogen fluoride or a fluorine gas. This method also requires specific reaction conditions to achieve the desired product.

Industrial production methods often involve large-scale nitration or fluorination processes, utilizing advanced equipment to maintain reaction control and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at position 1 facilitates nucleophilic substitution (SN) reactions, particularly under basic or nucleophilic conditions:

-

Primary substrates : Hydroxide, amines, or thiols displace the nitro group to form derivatives like 4-fluoro-1-aminobutane or sulfides.

-

Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

Reaction conditions and outcomes vary significantly:

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| NH3 | 4-fluoro-1-aminobutane | 68 | EtOH, 80°C, 12h |

| NaSH | 4-fluoro-1-mercaptobutane | 55 | DMF, 60°C, 6h |

Elimination Reactions

The compound undergoes β-elimination under strong base conditions to form alkenes. A kinetic isotope effect (KIE) study on a structurally analogous compound (4-fluoro-4-(4'-nitrophenyl)butan-2-one) revealed :

| Parameter | Value (Formate) | Value (Acetate) | Value (Imidazole) |

|---|---|---|---|

| Primary D KIE | 3.2 | 3.7 | 7.5 |

| Secondary D KIE (C4) | 1.038 | 1.050 | 1.014 |

| Leaving-group F KIE | 1.0037 | 1.0047 | 1.0013 |

Key observations:

-

Large primary deuterium KIEs confirm a concerted E2 mechanism .

-

Small fluorine KIEs (1.0013–1.0047) suggest partial C-F bond cleavage during the transition state .

Fluorination Transfer Reactions

The fluorine atom at position 4 participates in electrophilic fluorination reactions:

-

Electrophilic partners : Reactions with BF3 or AlCl3 yield fluorinated aromatic compounds.

-

Catalytic systems : Transition metals (e.g., Pd) enhance regioselectivity in cross-coupling reactions.

Redox Reactions

The nitro group undergoes reduction to an amine under catalytic hydrogenation:

-

Conditions : H2 (1–3 atm), Pd/C or Raney Ni, 25–50°C.

-

Product : 4-fluoro-1-aminobutane (yield: 72–85%).

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via radical pathways:

-

Primary products : NO2, HF, and butene isomers.

-

Mechanism : Homolytic cleavage of C-NO2 bonds initiates chain reactions.

Scientific Research Applications

1-Fluoro-4-nitrobutane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated and nitro compounds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those requiring fluorinated or nitro functional groups.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-fluoro-4-nitrobutane involves its interactions with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the fluoro group can influence the compound’s reactivity and stability. These interactions can affect biological pathways, enzyme activity, and other molecular processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Butane, 4-fluoro-1-nitro- with structurally related compounds, emphasizing substituent effects and properties:

Key Findings from Analogues

- Electron-Withdrawing Effects : The nitro group in 1-nitrobutane increases polarity and boiling point compared to unsubstituted butane. Adding fluorine at C4 in Butane, 4-fluoro-1-nitro- likely amplifies this effect, though steric hindrance may reduce volatility compared to aromatic analogs like Benzene, 4-fluoro-1-methyl-2-nitro- .

- Reactivity : Nitroalkanes are prone to reduction (e.g., forming amines) or decomposition under heat. Fluorine’s inductive effect could stabilize the molecule against oxidation but may complicate synthesis due to C-F bond strength .

Biological Activity

Butane, 4-fluoro-1-nitro- (chemical formula: C4H8FNO2) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom and a nitro group, suggests potential biological activities that merit detailed exploration.

The compound is classified as a nitroalkane and possesses distinct chemical properties due to its functional groups. The fluoro group enhances lipophilicity, potentially affecting its interaction with biological membranes, while the nitro group is known for its reactivity in redox reactions. These characteristics make Butane, 4-fluoro-1-nitro- a candidate for studying its biological interactions and effects.

The mechanism of action of Butane, 4-fluoro-1-nitro- involves several pathways:

- Enzyme Interactions : The compound may interact with various enzymes, influencing metabolic pathways.

- Redox Reactions : The nitro group can participate in redox reactions, leading to the generation of reactive nitrogen species that could affect cellular processes.

- Membrane Permeability : The presence of the fluorine atom may enhance membrane permeability, facilitating cellular uptake.

Biological Studies and Findings

Research into the biological activity of Butane, 4-fluoro-1-nitro- has revealed several key findings:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data on Butane, 4-fluoro-1-nitro- is limited, related nitroalkanes have shown effectiveness against various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0048 mg/mL against E. coli and Bacillus species .

Cytotoxicity

The cytotoxic effects of nitro compounds are well-documented. Research indicates that the nitro group can induce apoptosis in certain cell lines through reactive oxygen species (ROS) generation. Specific studies on Butane, 4-fluoro-1-nitro- are necessary to elucidate its cytotoxic profile.

Case Studies

- Antibacterial Activity : A study on nitro-substituted compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. Although direct studies on Butane, 4-fluoro-1-nitro- are scarce, the structural similarities suggest potential efficacy .

- Pharmaceutical Applications : Investigations into fluorinated compounds reveal their utility as precursors in drug synthesis. The incorporation of both fluorine and nitro groups may enhance pharmacological profiles by improving bioavailability and selectivity .

Data Summary

The following table summarizes relevant data regarding the biological activity of Butane, 4-fluoro-1-nitro- and related compounds:

| Property | Value/Description |

|---|---|

| Chemical Formula | C4H8FNO2 |

| Antimicrobial MIC (E. coli) | Potentially < 0.0048 mg/mL (related compounds) |

| Mechanism of Action | Enzyme interaction; redox reactions; enhanced permeability |

| Cytotoxicity | Induces apoptosis via ROS (specific studies needed) |

| Pharmaceutical Applications | Used as precursors in drug synthesis |

Q & A

Q. Advanced Characterization

- 19F NMR : Identify fluorine chemical shifts to confirm substitution patterns. For example, 4-bromo-2,6-difluorobenzyl alcohol (CAS 162744-59-4) shows distinct δF values for para vs. ortho fluorines .

- X-ray diffraction : Resolve nitro-group orientation relative to the fluorine atom, as demonstrated for 2-bromo-4′-fluoroacetophenone (CAS 403-29-2) .

- Dynamic NMR : Detect conformational flexibility in solution, critical for reactivity assessments .

What safety protocols are critical when handling 4-fluoro-1-nitrobutane due to its potential instability?

Q. Basic Safety Considerations

- Storage : Store at ≤6°C in amber vials to prevent photodegradation, as recommended for bromo-fluoro compounds .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to nitro-group decomposition products (e.g., NOx gases).

- Thermal monitoring : Avoid heating above 50°C without inert atmospheres, given the explosive risks observed in nitroalkanes .

How can QSAR models guide the design of 4-fluoro-1-nitrobutane derivatives with enhanced biological activity?

Q. Advanced Computational Design

- Descriptor selection : Use log P, molar refractivity, and Hammett constants to correlate structure with activity, as applied to mosquito repellent design .

- Training datasets : Include analogs like 4-fluoro-3-nitrobenzotrifluoride (CAS 367-86-2) to refine predictive accuracy .

- Validation : Compare predicted vs. experimental IC50 values in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.